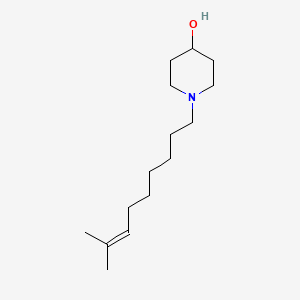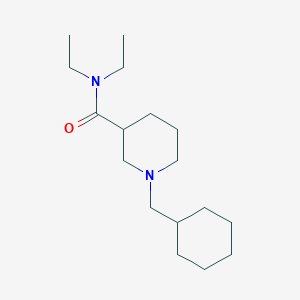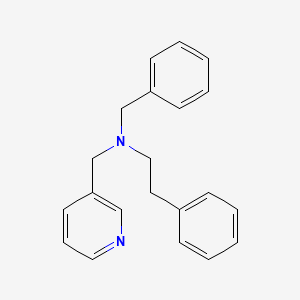![molecular formula C16H25NO2 B3851684 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol](/img/structure/B3851684.png)
4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol
Vue d'ensemble
Description
4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound is commonly referred to as "CEP-26401" and is a member of the phenol class of compounds. The synthesis method of CEP-26401 is complex, but it has been successfully synthesized in laboratories.
Mécanisme D'action
The mechanism of action of CEP-26401 is primarily related to its ability to inhibit the activity of acetylcholinesterase. By inhibiting the activity of this enzyme, CEP-26401 can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, CEP-26401 has been shown to have antioxidant properties, which can protect against oxidative stress in the brain.
Biochemical and Physiological Effects:
CEP-26401 has several biochemical and physiological effects on the body. One of the primary effects of CEP-26401 is its ability to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. Additionally, CEP-26401 has been shown to have antioxidant properties, which can protect against oxidative stress in the brain. CEP-26401 has also been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CEP-26401 in lab experiments is its potential therapeutic uses in the treatment of neurological disorders. Additionally, CEP-26401 has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial in various research studies. However, there are also limitations to using CEP-26401 in lab experiments. The synthesis method for CEP-26401 is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the potential side effects of CEP-26401 are not well understood, which can make it challenging to use in research studies.
Orientations Futures
There are several future directions for the research and development of CEP-26401. One potential direction is to investigate the potential therapeutic uses of CEP-26401 in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further research is needed to understand the potential side effects of CEP-26401 and to develop methods for producing the compound more efficiently. Finally, there is a need for research to explore the potential uses of CEP-26401 in combination with other compounds, such as antioxidants or anti-inflammatory agents.
Applications De Recherche Scientifique
CEP-26401 has shown potential therapeutic uses in various scientific research studies. One of the primary applications of CEP-26401 is in the treatment of neurological disorders, such as Alzheimer's disease. CEP-26401 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is essential for proper brain function, and the inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Propriétés
IUPAC Name |
4-[[cyclopropylmethyl(propyl)amino]methyl]-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-9-17(11-13-5-6-13)12-14-7-8-15(18)16(10-14)19-4-2/h7-8,10,13,18H,3-6,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFABSKHDVBYLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C=C2)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-ethoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3851616.png)

![1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide](/img/structure/B3851638.png)
![6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B3851648.png)
![N-[3-(dimethylamino)propyl]-N-(4-fluorobenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3851654.png)
![2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}ethanol](/img/structure/B3851661.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol](/img/structure/B3851673.png)
![N-[3-(dimethylamino)propyl]-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3851678.png)
![1-acetyl-4-[3-(4-chlorophenoxy)benzyl]piperazine](/img/structure/B3851682.png)
![1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851694.png)

![2-{isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3851705.png)
![(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3851707.png)